molecular formula C8H10FN B064289 (R)-1-(2-fluorophenyl)ethanamine CAS No. 185545-90-8

(R)-1-(2-fluorophenyl)ethanamine

Cat. No.: B064289
CAS No.: 185545-90-8
M. Wt: 139.17 g/mol
InChI Key: DIWHJJUFVGEXGS-ZCFIWIBFSA-N
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Description

®-1-(2-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-fluorophenyl)ethanamine typically involves the enantioselective reduction of prochiral ketones using engineered ketoreductases. These biocatalysts facilitate the highly enantiospecific reduction, yielding the desired chiral amine with high enantiomeric excess . The reaction conditions often include mild temperatures and the presence of specific cofactors to enhance the activity of the ketoreductases.

Industrial Production Methods

Industrial production of ®-1-(2-fluorophenyl)ethanamine may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of immobilized enzymes and whole microbial cells can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

®-1-(2-fluorophenyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved in its mechanism of action are often studied using computational and experimental approaches to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroamphetamine
  • 2-Fluorobenzoic acid
  • 2-Fluorodeschloroketamine
  • 2-Fluoronitrobenzene

Uniqueness

®-1-(2-fluorophenyl)ethanamine is unique due to its specific chiral configuration and the presence of the fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1R)-1-(2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWHJJUFVGEXGS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381257
Record name (1R)-1-(2-Fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185545-90-8
Record name (1R)-1-(2-Fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2-Fluorophenyl)ethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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